2-Hexanoylfuran

Description

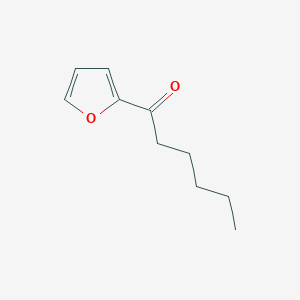

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAYWSBSIJVIBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065760 |

Source

|

| Record name | 1-Hexanone, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Apricot, peach-like aroma |

Source

|

| Record name | Pentyl 2-furyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) |

Source

|

| Record name | Pentyl 2-furyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.992-0.998 |

Source

|

| Record name | Pentyl 2-furyl ketone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14360-50-0 |

Source

|

| Record name | 2-Hexanoylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14360-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furyl pentyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014360500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanone, 1-(2-furanyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanone, 1-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanone, 1-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-furyl)hexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURYL PENTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53176V524S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl 2-furyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hexanoylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylfuran, a furan derivative with a six-carbon acyl chain, is a molecule of interest in flavor chemistry and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic fate, which is of critical importance for toxicological assessment in drug development. All quantitative data are presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 1-(furan-2-yl)hexan-1-one, is a colorless to yellow liquid.[1] Its core structure consists of a furan ring acylated at the second position with a hexanoyl group.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4][5][6][7][8] |

| Molecular Weight | 166.22 g/mol | [3] |

| CAS Number | 14360-50-0 | [2][3][5][6][7][8] |

| IUPAC Name | 1-(furan-2-yl)hexan-1-one | [3][5] |

| Synonyms | 2-Furyl pentyl ketone, Pentyl 2-furyl ketone, 1-(2-Furanyl)-1-hexanone | [3][5] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 125-127 °C at 15 mmHg; 338-340 K at 0.0007 atm | [2][9] |

| Density | 0.994 g/cm³ | |

| Refractive Index | 1.4890 | |

| Solubility | Slightly soluble in water; Soluble in ethanol. | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.043 (Crippen Method) | [9] |

Synthesis and Purification

The most common method for the synthesis of 2-acylfurans is the Friedel-Crafts acylation of furan.[10][11] This involves the reaction of furan with an acylating agent, such as hexanoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

Furan

-

Hexanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of hexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of furan (1.2 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Once the furan addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically in the range of 1660-1700 cm⁻¹, and bands corresponding to the C-O and C=C stretching vibrations of the furan ring.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will exhibit a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will likely show characteristic losses of the alkyl chain and fragmentation of the furan ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Thermo Fisher).

-

Capillary column suitable for separating semi-volatile organic compounds (e.g., HP-5MS, DB-5).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Inject 1 µL of the solution into the GC-MS system.

Chemical Reactivity and Metabolism

The chemical reactivity of this compound is dictated by the furan ring and the hexanoyl side chain. The furan ring can undergo electrophilic substitution, though it is less reactive than furan itself due to the electron-withdrawing nature of the acyl group. The carbonyl group can undergo typical ketone reactions.

From a drug development perspective, the metabolism of furan-containing compounds is of paramount importance due to potential toxicity.[1][2] Furan and its derivatives are known to be metabolized by cytochrome P450 enzymes, primarily CYP2E1, in the liver.[12] This metabolic activation can lead to the formation of reactive intermediates.[2][12]

The proposed metabolic pathway involves the epoxidation of the furan ring, followed by rearrangement to form a reactive α,β-unsaturated γ-dicarbonyl intermediate.[2] This electrophilic species can then form covalent adducts with cellular nucleophiles such as glutathione (GSH), proteins, and DNA, which is a key mechanism of furan-induced toxicity.[12][13]

Caption: Proposed metabolic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and metabolic considerations of this compound. The provided protocols and data are intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation and application of this furan derivative. A thorough understanding of its chemical behavior and metabolic fate is crucial for its safe and effective use in various scientific and industrial applications.

References

- 1. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Furyl pentyl ketone | C10H14O2 | CID 61738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chemeo.com [chemeo.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hexanoylfuran: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylfuran, a furan derivative with the CAS number 14360-50-0, is a molecule of interest due to its presence in various natural products and its use as a flavoring agent.[1] This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and potential synthesis methodologies. Furthermore, it delves into the broader biological activities and toxicological concerns associated with the furan chemical class, offering crucial insights for researchers in the fields of medicinal chemistry and drug development. While specific biological data on this compound is limited, this guide extrapolates from the known activities of related furan and furanone derivatives to highlight areas of potential pharmacological interest and concern.

Molecular Identity and Physicochemical Properties

This compound is chemically known as 1-(furan-2-yl)hexan-1-one.[1] Its fundamental properties are summarized in the table below, providing a valuable resource for experimental design and computational modeling.

| Identifier | Value | Reference |

| CAS Number | 14360-50-0 | [2][3] |

| Molecular Formula | C10H14O2 | [2][3] |

| Molecular Weight | 166.22 g/mol | [1] |

| IUPAC Name | 1-(furan-2-yl)hexan-1-one | [1] |

| Synonyms | 2-Furyl pentyl ketone, Pentyl 2-furyl ketone | [1] |

| InChI | InChI=1S/C10H14O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | [3] |

| InChIKey | YUAYWSBSIJVIBS-UHFFFAOYSA-N | [3] |

| SMILES | CCCCCC(=O)C1=CC=CO1 | [1] |

| LogP | 3.043 | [4] |

| Boiling Point | 339.00 ± 1.00 K at 0.07 kPa | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of furan. This electrophilic substitution reaction introduces the hexanoyl group onto the furan ring, typically at the 2-position due to the directive effects of the oxygen atom.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for the acylation of furan.[5][6][7][8] Optimization of reaction conditions may be necessary to achieve high yields of this compound.

Materials:

-

Furan

-

Hexanoyl chloride or Hexanoic anhydride

-

Lewis acid catalyst (e.g., BF3·OEt2, SnCl4, ZnCl2) or a solid acid catalyst

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid catalyst in the anhydrous solvent in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

-

Cool the mixture to the desired temperature (typically 0 °C to room temperature).

-

Add the acylating agent (hexanoyl chloride or hexanoic anhydride) dropwise to the stirred solution.

-

After the addition of the acylating agent, add furan dropwise, maintaining the reaction temperature.

-

Allow the reaction to stir for a specified time, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. The NIST WebBook provides reference spectra that can be used for comparison.[2][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbonyl (C=O) stretching of the ketone and the C-O-C stretching of the furan ring.

-

Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns of the acylfuran.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the protons on the furan ring and the aliphatic protons of the hexanoyl chain.

-

¹³C NMR: Will display signals for the carbonyl carbon, the carbons of the furan ring, and the carbons of the hexanoyl chain.

-

Biological Activities and Toxicological Considerations of Furan Derivatives

While specific biological studies on this compound are not extensively reported in the literature, the broader class of furan and furanone derivatives exhibits a wide range of biological activities that are of significant interest to drug development professionals.

Antimicrobial and Anti-inflammatory Properties

Furan derivatives have been investigated for their antimicrobial and anti-inflammatory effects.[10][11] Some natural and synthetic furanones have shown potent activity against various bacterial and fungal strains.[12][13][14] The proposed mechanisms often involve the disruption of microbial cell signaling pathways or the generation of reactive oxygen species.[15] Furthermore, certain furan-containing compounds have demonstrated anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[10][16][17]

Cytotoxic Activity

Various furanone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[18][19][20] The electrophilic nature of the furanone ring is often implicated in their mechanism of action, potentially through covalent modification of biological macromolecules.

Toxicological Profile and Drug Development Implications

A significant consideration for any furan-containing compound in a drug development pipeline is the potential for metabolic activation to toxic intermediates. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that furan can be metabolized to a reactive 2-ene-1,4-dicarbonyl intermediate, which has been associated with genotoxicity.[21] This raises concerns about the potential for carcinogenicity with long-term exposure to furan derivatives. Therefore, a thorough toxicological evaluation, including studies on metabolism and potential for covalent binding to macromolecules, is crucial for any furan-containing drug candidate.

Logical Workflow for Assessing Furan Derivatives in Drug Discovery

The following diagram illustrates a logical workflow for the initial assessment of a furan-containing compound like this compound in a drug discovery context.

Caption: A logical workflow for the synthesis, biological screening, and toxicological evaluation of this compound.

Conclusion

This compound is a well-characterized molecule with established physicochemical properties and synthesis routes. While it is primarily recognized as a flavoring agent, its furan scaffold suggests potential for a range of biological activities, as seen in related compounds. For researchers and drug development professionals, the key takeaway is the dual nature of the furan moiety: a potential pharmacophore and a structural alert for toxicity. Any investigation into the therapeutic potential of this compound or similar molecules must be accompanied by a rigorous toxicological assessment, particularly focusing on metabolic pathways and the potential for reactive metabolite formation. This guide provides a foundational understanding of this compound to inform such future research endeavors.

References

- 1. 2-Furyl pentyl ketone | C10H14O2 | CID 61738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. acylation of furan mechanism structure | Filo [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JECFA Evaluations-PENTYL 2-FURYL KETONE- [inchem.org]

Synthesis of 1-(furan-2-yl)hexan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 1-(furan-2-yl)hexan-1-one, a valuable ketone intermediate in the synthesis of various organic compounds. The furan moiety is a key structural feature in numerous pharmaceuticals and biologically active molecules, making efficient synthetic routes to its derivatives a subject of significant interest. This document details established methodologies, including Friedel-Crafts acylation and Grignard reagent-based synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Pathways

Two principal and well-established methodologies for the synthesis of 1-(furan-2-yl)hexan-1-one are highlighted in this guide:

-

Pathway 1: Friedel-Crafts Acylation of Furan. This classic method involves the direct acylation of the furan ring with hexanoyl chloride using a Lewis acid catalyst. Due to the acid-sensitive nature of furan, milder catalysts are generally preferred over traditional ones like aluminum chloride to prevent polymerization and degradation.[1][2]

-

Pathway 2: Grignard Reaction with a Furan Derivative. This approach utilizes the nucleophilic character of a Grignard reagent, specifically hexylmagnesium bromide, which reacts with a suitable electrophilic furan derivative, such as 2-furoyl chloride, to form the target ketone.

A third, less direct potential pathway involves the synthesis of 2-hexylfuran followed by its oxidation. However, direct oxidation of the alkyl chain can be challenging and may require multi-step procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary synthesis pathways. Please note that yields can vary based on specific reaction conditions and scale.

| Pathway | Starting Materials | Key Reagents | Catalyst | Typical Yield (%) |

| Friedel-Crafts Acylation | Furan, Hexanoyl Chloride | Lewis Acid | SnCl₄, BF₃·OEt₂, ZnCl₂ | 60-85% (estimated based on similar acylations) |

| Grignard Synthesis | 2-Furoyl Chloride, 1-Bromohexane | Magnesium | None | 70-90% (estimated based on similar Grignard reactions) |

Experimental Protocols

Pathway 1: Friedel-Crafts Acylation of Furan with Hexanoyl Chloride

This protocol is adapted from established procedures for the acylation of furan with other acylating agents.[3]

Materials:

-

Furan

-

Hexanoyl chloride

-

Tin(IV) chloride (SnCl₄) or Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) to the stirred solution.

-

Acyl Chloride Addition: Add hexanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: Grignard Synthesis from 2-Furoyl Chloride

This protocol outlines the synthesis of 1-(furan-2-yl)hexan-1-one via the reaction of a Grignard reagent with 2-furoyl chloride.

Materials:

-

Magnesium turnings

-

1-Bromohexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Furoyl chloride[2]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromohexane (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. Maintain a gentle reflux until most of the magnesium has been consumed.

-

Reaction with 2-Furoyl Chloride: Cool the freshly prepared hexylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 2-furoyl chloride (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.

Spectroscopic Data

The following table summarizes the key spectroscopic data for 1-(furan-2-yl)hexan-1-one.

| Technique | Data |

| ¹³C NMR (CDCl₃) | δ (ppm): 189.5 (C=O), 152.9 (C2), 146.3 (C5), 117.2 (C4), 112.2 (C3), 38.6 (CH₂), 31.5 (CH₂), 24.1 (CH₂), 22.5 (CH₂), 13.9 (CH₃)[4] |

| IR (neat) | ν (cm⁻¹): ~2957, 2931, 2860 (C-H stretch), ~1675 (C=O stretch), ~1568, 1467 (furan ring stretch) |

| Mass Spec (EI) | m/z (%): 166 (M⁺), 95 (M⁺ - C₅H₁₁), 67 |

Visualizations

Synthesis Pathway Diagrams

The following diagrams illustrate the core synthetic pathways described in this guide.

Caption: Overview of the primary synthesis pathways for 1-(furan-2-yl)hexan-1-one.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Experimental Workflow: Grignard Synthesis

Caption: Step-by-step workflow for the Grignard synthesis.

References

- 1. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite | Semantic Scholar [semanticscholar.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

Unraveling the Toxicological Profile of 2-Hexanoylfuran: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

2-Hexanoylfuran, a flavoring agent identified by FEMA number 3418 and JECFA number 1512, presents a significant data gap in the field of toxicology. Despite its use in food, a comprehensive toxicological profile remains elusive. This technical guide synthesizes the available information, highlighting the predominant concern related to its furan moiety: the potential for metabolic activation into a reactive, genotoxic intermediate. This document summarizes the qualitative toxicological concerns voiced by international expert committees, presents the known physicochemical properties, and outlines the necessary experimental frameworks to address the current knowledge deficits. The central hypothesis for its toxicity revolves around the cytochrome P-450-mediated metabolism of the furan ring, a pathway visualized herein.

Introduction

This compound, also known as pentyl 2-furyl ketone, belongs to a group of furan-containing flavoring substances. The safety of this class of compounds has been a subject of scrutiny by regulatory bodies due to the known carcinogenic properties of furan. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted the extensive positive genotoxicity data for several furan-related flavoring agents.[1] Consequently, JECFA has concluded that the standard procedure for the safety evaluation of flavoring agents cannot be applied to this group due to unresolved toxicological concerns, primarily the potential for metabolic formation of a reactive intermediate.[1][2]

This guide provides a detailed overview of the current toxicological landscape of this compound, with a focus on the underlying mechanistic concerns and the experimental approaches required for a comprehensive safety assessment.

Physicochemical Properties and Identifiers

A clear understanding of the physicochemical properties of a compound is fundamental to any toxicological assessment. The available data for this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Pentyl 2-furyl ketone, 1-(Furan-2-yl)hexan-1-one |

| CAS Number | 14360-50-0 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| FEMA Number | 3418 |

| JECFA Number | 1512 |

Toxicological Concerns and Data Gaps

There is a significant lack of quantitative toxicological data for this compound. No specific LD50 or NOAEL values from dedicated studies on this compound are publicly available. The primary toxicological concern stems from its structural relationship to furan, a known hepatocarcinogen in rodents.

Genotoxicity

The main concern for furan and its derivatives is their potential for genotoxicity.[1] While some in vivo genotoxicity studies on furan have yielded mixed or negative results, the potential for its reactive metabolite to cause DNA damage remains a key issue.[3][4][5] For this compound specifically, JECFA has highlighted a lack of in vivo genotoxicity data to alleviate these concerns.[1]

Carcinogenicity

Given the carcinogenic properties of furan, there is a theoretical risk that this compound could also be carcinogenic. However, no specific in vivo carcinogenicity studies have been conducted on this compound.[1] Studies on related compounds, such as 2-methylfuran, have suggested potential hepatocarcinogenicity in rats.[6]

Metabolic Activation: The Core of the Toxicological Concern

The toxicity of furan-containing compounds is largely attributed to their metabolic activation by cytochrome P-450 enzymes, particularly CYP2E1.[7][8] This metabolic process is believed to be central to the potential toxicity of this compound.

The proposed metabolic pathway involves the oxidation of the furan ring to form a reactive epoxide, which then rearranges to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[7][9] BDA is an electrophilic intermediate that can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[8][10] This metabolic activation and subsequent macromolecular binding are considered the key events in the toxicity of furan and its derivatives.

Proposed Experimental Protocols to Address Data Gaps

To conduct a thorough safety assessment of this compound, a series of well-defined toxicological studies are necessary. The following experimental protocols are proposed as a framework for future research.

In Vitro Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): This test should be conducted with and without metabolic activation (S9 fraction) to assess the potential for this compound and its metabolites to induce gene mutations.

-

In Vitro Mammalian Cell Micronucleus Test: This assay can detect both clastogenic and aneugenic effects in mammalian cells, providing information on chromosomal damage.

In Vivo Genotoxicity Assays

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This is a standard in vivo test to assess chromosomal damage in bone marrow cells of rodents exposed to the test substance.

-

In Vivo Comet Assay: This assay can detect DNA strand breaks in cells from various tissues, including the liver, which is a potential target organ.

Repeated Dose Toxicity Studies

-

28-Day or 90-Day Oral Toxicity Study in Rodents: These studies are crucial for identifying potential target organs of toxicity and for determining a No-Observed-Adverse-Effect Level (NOAEL). Key endpoints should include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of a comprehensive set of tissues.

Metabolism and Toxicokinetic Studies

-

In Vitro Metabolism Studies: Using liver microsomes from different species (including human) to identify the metabolites of this compound and to determine the role of specific cytochrome P-450 enzymes in its metabolism.

-

In Vivo Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in animal models.

The logical workflow for a comprehensive toxicological evaluation of this compound is depicted below.

Conclusion

The toxicological profile of this compound is largely incomplete, precluding a definitive safety assessment. The primary concern is the potential for metabolic activation of the furan ring to a genotoxic intermediate, a mechanism shared with other furan-containing compounds. The lack of quantitative toxicity data and in vivo studies represents a significant knowledge gap. To ensure consumer safety and to provide a sound scientific basis for its continued use as a flavoring agent, a comprehensive toxicological evaluation, following the experimental protocols outlined in this guide, is imperative. Further research into the metabolism and potential for macromolecular binding of this compound is crucial for a thorough risk assessment.

References

- 1. JECFA Evaluations-PENTYL 2-FURYL KETONE- [inchem.org]

- 2. 2-Pentanoylfuran | C9H12O2 | CID 231325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genotoxicity of furan in Big Blue rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Potential Metabolic Pathways of 2-Hexanoylfuran in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the potential in vivo metabolic pathways of 2-Hexanoylfuran, a furan-containing aliphatic ketone. In the absence of direct metabolic studies on this compound, this document extrapolates likely biotransformation routes based on established metabolic pathways of structurally related compounds, namely furan, 2-methylfuran, and other aliphatic ketones and fatty acids. The proposed metabolic scheme involves two primary sites of transformation: the furan ring and the hexanoyl side chain. The furan moiety is anticipated to undergo cytochrome P450-mediated oxidation to a reactive α,β-unsaturated dicarbonyl intermediate, which is a key step in the metabolism of many furan derivatives. This reactive metabolite is then expected to be detoxified through conjugation with endogenous nucleophiles such as glutathione. The hexanoyl side chain is likely to be metabolized via reduction of the ketone to a secondary alcohol and through oxidation at the terminal (ω) and penultimate (ω-1) carbons. This guide provides a comprehensive overview of these putative pathways, summarizes relevant quantitative data from analogous compounds in structured tables, details hypothetical experimental protocols for investigating these pathways, and presents visual diagrams of the proposed metabolic routes and experimental workflows. This information is intended to serve as a foundational resource for researchers and professionals involved in the safety assessment and development of furan-containing compounds.

Introduction

This compound, also known as 2-furyl pentyl ketone, is a flavoring agent found in some food products. As with many xenobiotics, understanding its metabolic fate is crucial for assessing its safety and potential toxicological profile. The presence of a furan ring is of particular interest, as this moiety is known to be metabolically activated to reactive intermediates in other compounds. This guide synthesizes the current understanding of furan and alkyl ketone metabolism to propose the most likely in vivo biotransformation pathways for this compound.

Proposed Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two main avenues: (A) oxidation of the furan ring and (B) modification of the hexanoyl side chain.

Furan Ring Metabolism

Based on extensive research on furan and its derivatives, the primary metabolic pathway for the furan ring involves its oxidation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. This oxidation is proposed to generate a highly reactive α,β-unsaturated dicarbonyl intermediate. In the case of this compound, this would be (Z)-2-oxodec-4-ene-1,4-dial. This electrophilic intermediate can readily react with cellular nucleophiles, primarily glutathione (GSH), as a detoxification mechanism. The resulting GSH conjugates can be further metabolized and excreted in the urine.

Hexanoyl Side Chain Metabolism

The hexanoyl side chain offers several sites for metabolic transformation:

-

Ketone Reduction: The ketone group can be reduced by carbonyl reductases to form a secondary alcohol, 1-(furan-2-yl)hexan-1-ol. This alcohol can then be a substrate for conjugation reactions, such as glucuronidation.

-

Omega (ω) and Omega-1 (ω-1) Oxidation: The terminal methyl group (ω-carbon) and the penultimate methylene group (ω-1 carbon) of the hexanoyl chain can be hydroxylated by CYP enzymes. Further oxidation of the ω-hydroxy metabolite can lead to a carboxylic acid, which can then enter the β-oxidation pathway.

-

Beta (β)-Oxidation: Following ω-oxidation and formation of a terminal carboxylic acid, the side chain could potentially undergo β-oxidation, leading to chain shortening.

These proposed pathways are illustrated in the diagram below.

Data Presentation

As no quantitative data for this compound metabolism is currently available, this section presents data from a closely related compound, 2-methylfuran, to provide an indication of the potential enzyme kinetics. The data is derived from a study on the formation of the reactive metabolite of 2-methylfuran, 3-acetylacrolein (AcA).

Table 1: Michaelis-Menten Kinetic Parameters for 3-Acetylacrolein (AcA) Formation from 2-Methylfuran

| Enzyme System | Vmax (pmol/min/mg protein) | Km (µM) |

| Rat Liver Microsomes | 133 ± 11 | 100 ± 20 |

| Human Liver Microsomes | 250 ± 25 | 150 ± 30 |

Data extrapolated from a study on 2-methylfuran metabolism. This is intended for illustrative purposes only.

Table 2: Catalytic Efficiency of CYP2E1 in 3-Acetylacrolein (AcA) Formation from 2-Methylfuran

| Enzyme System | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |

| Recombinant Human CYP2E1 | 1.5 ± 0.2 | 120 ± 25 | 0.0125 |

Data extrapolated from a study on 2-methylfuran metabolism. This is intended for illustrative purposes only.

Experimental Protocols

The following are proposed experimental protocols for investigating the metabolism of this compound, adapted from established methods for furan and 2-methylfuran.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the formation of oxidative metabolites of this compound and to determine the kinetic parameters of the responsible enzymes.

Methodology:

-

Incubation: Incubations will be performed in a total volume of 200 µL containing liver microsomes (0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-500 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: After a 5-minute pre-incubation at 37°C, the reaction will be initiated by the addition of the NADPH-regenerating system. The reaction will proceed for a specified time (e.g., 30 minutes) at 37°C with constant shaking and will be terminated by adding an equal volume of cold acetonitrile.

-

Sample Preparation: The terminated reaction mixtures will be centrifuged to precipitate the protein. The supernatant will be collected for analysis.

-

Metabolite Identification and Quantification: The supernatant will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify potential metabolites. Authentic standards for predicted metabolites will be synthesized for confirmation.

-

Enzyme Kinetics: To determine the kinetic parameters (Vmax and Km), the experiment will be repeated with varying concentrations of this compound.

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations will be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYP isoforms.

In Vivo Metabolism Study in Rodents

This protocol is designed to identify the major urinary and fecal metabolites of this compound in a rodent model.

Methodology:

-

Animal Dosing: Male Sprague-Dawley rats will be administered a single dose of this compound (e.g., 100 mg/kg) by oral gavage. A control group will receive the vehicle only.

-

Sample Collection: Following administration, the rats will be housed individually in metabolic cages for 24 to 48 hours to allow for the collection of urine and feces.

-

Sample Processing: Urine samples will be centrifuged and filtered. Fecal samples will be homogenized and extracted with an appropriate organic solvent.

-

Metabolite Analysis: The processed urine and fecal extracts will be analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites.

-

Structural Elucidation: The structures of the detected metabolites will be elucidated based on their mass spectral data and fragmentation patterns, and where possible, confirmed by comparison with synthesized standards.

Conclusion

The in vivo metabolism of this compound is likely a complex interplay of pathways targeting both the furan ring and the hexanoyl side chain. Based on the metabolism of structurally similar compounds, the formation of a reactive α,β-unsaturated dicarbonyl intermediate from the furan ring is a key anticipated event, with subsequent detoxification through glutathione conjugation. The hexanoyl side chain is expected to undergo reduction and oxidation. The experimental protocols outlined in this guide provide a framework for elucidating the specific metabolic fate of this compound. A thorough understanding of these metabolic pathways is essential for the comprehensive safety evaluation of this compound and will be invaluable to researchers, scientists, and professionals in the field of drug development and food safety. It must be emphasized that the metabolic pathways described herein are putative and require experimental verification.

A Comprehensive Review of 2-Hexanoylfuran: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexanoylfuran, a furan derivative with a six-carbon acyl chain, is a molecule of interest in the fields of flavor chemistry and potentially, pharmacology. While its presence in various natural and processed products is established, a comprehensive understanding of its synthesis, chemical properties, and biological activities remains a subject of ongoing investigation. This technical guide provides a thorough literature review on this compound, consolidating available data on its synthesis, physicochemical characteristics, and the biological activities of structurally related furan compounds. Due to a notable scarcity of specific biological data for this compound, this review extrapolates potential activities and mechanisms from studies on analogous 2-acylfurans and other furan derivatives. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research into this compound. Visualizations of synthetic pathways, experimental workflows, and relevant signaling cascades are included to offer a clear and comprehensive overview for researchers.

Introduction

Furan derivatives are a diverse class of heterocyclic compounds found ubiquitously in nature and are significant components of flavors and fragrances.[1] Beyond their sensory properties, many furan-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, also known as 2-furyl pentyl ketone, belongs to the 2-acylfuran subclass and has been identified in various food items.[2] While its organoleptic properties are recognized, its potential as a bioactive compound is largely unexplored. This review aims to collate the existing knowledge on this compound and to provide a framework for future research by detailing synthetic methodologies, presenting comparative biological data from related compounds, and outlining relevant experimental protocols and signaling pathways.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a characteristic fruity, apricot, or peach-like aroma.[2] Its fundamental properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

| CAS Number | 14360-50-0 | [3] |

| Density | 0.992-0.998 g/cm³ | [2] |

| Boiling Point | 339.00 ± 1.00 K at 0.07 kPa | [3] |

| logP (Octanol/Water) | 3.043 | [3] |

| Water Solubility | -7.54 (log10 mol/L) | [3] |

| Refractive Index | 1.490-1.496 | [2] |

Synthesis of this compound

The primary method for the synthesis of 2-acylfurans, including this compound, is the Friedel-Crafts acylation of furan.[4][5] This reaction involves the introduction of an acyl group onto the furan ring, typically using an acylating agent in the presence of a Lewis acid catalyst. The acylation of furan predominantly occurs at the 2-position due to the higher stability of the corresponding cationic intermediate.[5]

General Reaction Scheme

References

- 1. 2-Furyl pentyl ketone | C10H14O2 | CID 61738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 506. Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Hexanoylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-Hexanoylfuran, a furan derivative with potential applications in medicinal chemistry and materials science. This document details the synthesis and key transformations of this compound, presenting reaction mechanisms, experimental protocols, and quantitative data to support further research and development.

Synthesis of this compound: Friedel-Crafts Acylation

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of furan with hexanoyl chloride or hexanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[1]

Mechanism:

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich furan ring, preferentially at the 2-position due to the higher stability of the resulting cationic intermediate (sigma complex).[1] Subsequent deprotonation of the sigma complex by a weak base regenerates the aromaticity of the furan ring, yielding the 2-acylfuran product.

Friedel-Crafts acylation of furan.

Experimental Protocol (Analogous Synthesis of 2-Acetylfuran):

A common laboratory procedure for the acylation of furan uses acetic anhydride in the presence of a catalyst like phosphoric acid.[2]

-

Materials: Acetic anhydride, 85% phosphoric acid, furan, chloroform, sodium bicarbonate solution.

-

Procedure: To a flask containing acetic anhydride and a catalytic amount of 85% phosphoric acid, furan is added dropwise at 25°C with stirring. The mixture is then heated to 70°C for several hours. After cooling, water is added, and the product is extracted with chloroform. The organic layer is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.[2]

Quantitative Data (Analogous Reaction):

| Acylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Acetic Anhydride | Cr₀.₆₆-DTP/K-10 | Optimized | - | 88 | 100 (for 2-acetylfuran) | [3][4] |

| Acetic Anhydride | Phosphoric Acid | 70 | 5 | - | - | [2] |

Reactions of the Carbonyl Group

The carbonyl group of this compound is susceptible to a variety of nucleophilic addition and reduction reactions.

Reduction to an Alcohol

The carbonyl group can be readily reduced to a secondary alcohol, 2-(1-hydroxyhexyl)furan, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism:

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.

References

Methodological & Application

Application Note: Analysis of Volatile Furan Compounds using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan and its alkylated derivatives are volatile organic compounds that can form in foods and other products during thermal processing as a result of the thermal degradation of carbohydrates, ascorbic acid, and certain lipids.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a possible human carcinogen (Group 2B), furan and its related compounds are a significant concern for food safety and pharmaceutical quality control.[1] Their high volatility and presence at trace levels necessitate sensitive and reliable analytical methods for detection and quantification.[2][3]

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique ideal for this purpose.[4][5] HS-SPME concentrates volatile analytes from the sample's headspace onto a coated fiber, enhancing sensitivity and minimizing matrix interference.[6] This application note provides a detailed protocol for the analysis of volatile furan compounds using HS-SPME-GC-MS, including optimized parameters, quantitative data, and experimental workflows.

Experimental Protocols

This section details the complete methodology for the analysis of furan and its derivatives.

Materials and Reagents

-

Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS).[7] SPME Arrows with Carbon Wide Range (CWR)/PDMS coatings are recommended for improved sensitivity and robustness.[1][4]

-

SPME Holder: Manual or autosampler-compatible holder.

-

Standards: Analytical standards of furan, 2-methylfuran, 3-methylfuran, 2,5-dimethylfuran, etc.

-

Internal Standard: Deuterated furan (furan-d4) is recommended for accurate quantification via isotope dilution.[7][8]

-

Reagents: Sodium chloride (NaCl), analytical grade; Deionized water.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector. An autosampler with SPME capabilities is required for automation and precision.

-

GC Column: An Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or HP-5MS (30 m x 0.25 mm ID, 0.25 µm) column is recommended for good separation of furan isomers.[1][9]

Detailed Step-by-Step Protocol

3.1. Sample Preparation

-

Solid Samples (e.g., coffee, baby formula, baked goods): Homogenize the sample. Weigh 0.5-5 g of the homogenized sample directly into a 20 mL headspace vial.[1][9][10]

-

Liquid Samples (e.g., beverages, juices): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[4][9]

-

Salt Addition: To enhance the release of volatile furans from the matrix, add a saturated NaCl solution. For solid samples, add 5-10 mL of saturated NaCl solution.[1][9][11] The goal is to increase the ionic strength of the aqueous phase.

-

Internal Standard Spiking: Spike each sample and calibration standard with the internal standard (e.g., furan-d4) at a known concentration.

-

Vial Sealing: Immediately cap the vial securely to prevent the loss of volatile compounds.

3.2. Headspace SPME Extraction

-

Incubation/Equilibration: Place the vial in the autosampler tray. Incubate the sample at a controlled temperature, typically between 30°C and 50°C, for 10-15 minutes with agitation (e.g., 250 rpm).[1][10] This step allows the volatile furan compounds to partition from the sample matrix into the headspace, reaching equilibrium.

-

Extraction: After incubation, expose the CAR/PDMS SPME fiber to the headspace of the vial. Do not let the fiber touch the sample.

-

Extraction Time and Temperature: Maintain the extraction temperature (same as incubation) for 10-30 minutes.[1][9] An extraction time of 10 minutes is often a good compromise for highly volatile compounds like furan.[1]

3.3. GC-MS Analysis

-

Desorption: After extraction, the SPME fiber is automatically retracted and injected into the hot GC inlet. Thermal desorption of the analytes from the fiber occurs. A typical desorption temperature is 280°C for 1-3 minutes in splitless or split mode (e.g., 10:1).[1][9][10]

-

Chromatographic Separation & Detection: The desorbed compounds are separated on the GC column and detected by the mass spectrometer. Optimized GC-MS conditions are crucial for resolving isomers like 2-methylfuran and 3-methylfuran.[9]

Table 1: Recommended GC-MS Instrumental Parameters

| Parameter | Recommended Condition | Reference |

|---|---|---|

| GC System | Agilent 7890B GC & 5977B MSD or equivalent | [1] |

| Column | Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm | [1] |

| Injector | Split/Splitless, 280°C, Split ratio 10:1 | [1][9] |

| Carrier Gas | Helium, constant flow at 1.0-1.4 mL/min | [1][9] |

| Oven Program | 35°C (hold 3 min), ramp 8°C/min to 75°C, then 25°C/min to 200°C (hold 1 min) | [1] |

| MS Transfer Line | 280°C | [1] |

| MS Source Temp. | 200-325°C | [1][12] |

| Ionization Mode | Electron Ionization (EI), 70 eV | [1][12] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [1][12] |

| Ions Monitored | Furan: m/z 68 (quantifier), 39 (qualifier)Furan-d4: m/z 72 (quantifier), 42 (qualifier)2-Methylfuran: m/z 82 (quantifier), 53, 81 (qualifiers) |[8][12] |

Data Presentation

The performance of the HS-SPME-GC-MS method is highly dependent on the matrix and specific furan derivative. The table below summarizes typical quantitative performance metrics reported in the literature.

Table 2: Summary of Quantitative Data for Furan Analysis

| Analyte(s) | Matrix | SPME Fiber | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |

|---|---|---|---|---|---|

| Furan | Food Samples | 75µm CAR/PDMS | 8-70 pg/g | 30-250 pg/g | N/A |

| Furan and 10 derivatives | Commercial Foods | CAR/PDMS Arrow | 0.001-1.071 ng/g | 0.003-3.571 ng/g | N/A |

| Furan and 10 derivatives | Fruit/Juice, Fish | CAR/PDMS Arrow | N/A | 0.003-0.675 ng/g | 76-117 |

| Furan and derivatives | Dark Chocolate | N/A | 0.5 µg/kg | 1.5 µg/kg | N/A |

| Furan and derivatives | Various Foods | N/A | ≤ 0.02 ng/g | ≤ 0.06 ng/g | 77.8-111.5 |

References for Table 2 data:[3][7][9][10]

Visualization of Workflows and Relationships

Diagrams created using Graphviz help visualize the experimental process and the underlying principles of the analysis.

Caption: Step-by-step experimental workflow for HS-SPME-GC-MS analysis of volatile furans.

Caption: Logical diagram showing the analyte pathway from sample matrix to MS detector.

References

- 1. gcms.cz [gcms.cz]

- 2. restek.com [restek.com]

- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. | Sigma-Aldrich [merckmillipore.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. gcms.cz [gcms.cz]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of 2-Hexanoylfuran in the Aroma Profile of Baked Goods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of 2-hexanoylfuran's contribution to the aroma of baked goods. This document outlines its sensory characteristics, formation pathways, and the analytical methodologies for its detection. Due to a lack of specific quantitative data for this compound in baked goods in the current scientific literature, this report also provides context by including data on related furan derivatives.

Introduction to this compound

This compound, also known as 2-furyl pentyl ketone, is a volatile organic compound that contributes to the complex aroma profile of various thermally processed foods.[1] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) with the number 3418.[2] Its sensory profile is characterized by a range of fruity and sweet notes, suggesting its potential importance in the desirable aroma of freshly baked products.

Sensory Profile of this compound

Table 1: Sensory Descriptors for this compound

| Descriptor Category | Specific Descriptors | Source(s) |

|---|---|---|

| Fruity | Apricot, Peach | [2][3] |

| Sweet | Sweet | [2] |

| Green | Green | [2] |

| Other | Ketonic, Waxy, Beany |[2] |

Formation Pathways of 2-Acylfurans in Baked Goods

This compound belongs to the class of 2-acylfurans, which are primarily formed during the thermal processing of food through two main interconnected chemical pathways: the Maillard reaction and lipid oxidation.[4]

3.1. Maillard Reaction: This complex series of reactions occurs between reducing sugars and amino acids at elevated temperatures, leading to the formation of a wide array of flavor and color compounds. The formation of furan derivatives is a known outcome of the Maillard reaction.[4]

3.2. Lipid Oxidation: The lipids present in baking ingredients, such as flour and butter, undergo oxidation during baking. This process generates hydroperoxides, which are unstable and break down into a variety of volatile compounds, including aldehydes, ketones, and furans.[4] Specifically, 2-alkylfurans can be formed from the degradation of polyunsaturated fatty acids. For instance, 2-pentylfuran is known to be a degradation product of linoleic acid.[5]

The interplay between the Maillard reaction and lipid oxidation is crucial, as intermediates from one pathway can react with intermediates from the other, leading to a diverse range of aroma compounds, including 2-acylfurans.

References

- 1. Analysis of volatile organic compounds in crumb and crust of different baked and toasted gluten-free breads by direct PTR-ToF-MS and fast-GC- PTR-ToF-MS [openpub.fmach.it]

- 2. 2-furyl pentyl ketone [flavscents.com]

- 3. Food safety and quality: details [fao.org]

- 4. d-nb.info [d-nb.info]

- 5. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Detection of 2-Hexanoylfuran in Thermally Processed Food Products

Abstract

This document provides detailed application notes and protocols for the extraction and quantification of 2-Hexanoylfuran, a furan derivative, in complex food matrices. This compound, also known as 2-furyl pentyl ketone, is recognized as a flavoring agent and can also be formed during the thermal processing of food through Maillard reactions and lipid degradation.[1][2] Given the potential health concerns associated with furan compounds, sensitive and reliable analytical methods are essential for their monitoring in food products.[3] The primary method detailed here is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for analyzing trace-level volatile compounds.[4][5]

Introduction

Thermal processing is crucial for ensuring the microbiological safety and extending the shelf-life of many food products. However, heating processes like baking, roasting, and sterilization can induce a series of complex chemical changes, including the Maillard reaction and lipid oxidation.[2][6] These reactions generate a wide array of volatile and non-volatile compounds that contribute to the desirable color, taste, and aroma of cooked foods. Among these are furan and its derivatives, which are formed from the thermal degradation of carbohydrates, amino acids, and polyunsaturated fatty acids.[3]

This compound is a furan derivative that contributes to the flavor profile of certain foods.[1] Its presence can be indicative of the thermal history of a product. Due to the classification of furan as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer, monitoring for furan and its derivatives in food is of significant interest for quality control and food safety assessment.[3] This application note provides a comprehensive protocol for the analysis of this compound in various food matrices.

Formation Pathways

The formation of furan and its alkylated or acylated derivatives in food is complex and can occur through several pathways, primarily initiated by thermal energy.[2]

-

Maillard Reaction: This non-enzymatic browning reaction between reducing sugars and amino acids is a major route for furan formation. Intermediates of the Maillard reaction can cyclize and dehydrate to form the furan ring.[7][8]

-

Thermal Degradation of Carbohydrates: In the absence of amino acids, sugars can undergo thermal degradation and rearrangement to produce furan compounds.[9]

-

Oxidation of Polyunsaturated Fatty Acids (PUFAs) and Carotenoids: The thermal oxidation of lipids, such as linoleic and linolenic acids, generates hydroperoxides that can break down into smaller aldehydes and other reactive species, which in turn can form furan derivatives.[10]

The formation of 2-acylfurans, such as this compound, is generally understood to proceed through the reaction of key intermediates from these pathways.

Quantitative Data Summary

Specific quantitative data for this compound in thermally processed foods is not widely available in the literature. The following table summarizes the concentration ranges for furan and a structurally similar compound, 2-pentylfuran, to provide context on the typical levels of such derivatives found in various food products.

| Food Matrix | Analyte | Concentration Range (µg/kg or ppb) | Method | Reference |

| Coffee (Brewed) | Furan | 42 - 3,660 | HS-GC-MS | [2] |

| Coffee | 2-Pentylfuran | LOQ: 200 | HS-SPME-GC-MS | |

| Cereal Products | Furan | 7.9 - 74.4 | HS-SPME-GC-MS | |

| Cereal Products | 2-Pentylfuran | 9.4 - 195 | HS-SPME-GC-MS | |

| Baby Food (Vegetable-based) | Furan | up to 112 | HS-SPME-GC-MS | |

| Baby Food | 2-Pentylfuran | LOQ: 5 | HS-SPME-GC-MS | |

| Canned Oily Fish | 2-Pentylfuran | LOQ: 0.007 | HS-SPME-GC-MS/MS | [11] |

| Fruit Juices | 2-Pentylfuran | LOQ: 5 | HS-SPME-GC-MS | |

| Fruit Juices | Furan | LOD: 0.056 | HS-SPME-GC-FID | [10] |

Note: LOQ = Limit of Quantitation, LOD = Limit of Detection. The data presented is for furan and 2-pentylfuran and serves as an example of typical concentration ranges for furan derivatives.

Experimental Protocols

The recommended methodology for the analysis of this compound is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This approach is highly effective for extracting volatile and semi-volatile compounds from complex food matrices without the need for solvents.[12]

Protocol 1: Analysis of this compound using HS-SPME-GC-MS

1. Materials and Reagents

-

Samples: Thermally processed food products (e.g., coffee, baked goods, canned foods).

-

Analytical Standard: this compound (≥98% purity).

-

Internal Standard (IS): Deuterated furan derivative (e.g., furan-d4) or a suitable stable isotope-labeled analog of this compound if available.

-

Reagents: Methanol (HPLC grade), Sodium Chloride (NaCl, analytical grade), Deionized water.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for broad-range volatility compounds.[10]

-

Vials: 20 mL headspace vials with PTFE-faced septa and aluminum caps.

2. Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).

-

Internal Standard Solution (e.g., 2 µg/mL): Prepare a stock solution of the internal standard in methanol.

3. Sample Preparation

-

Solid Samples (e.g., cereals, coffee beans):

-

Homogenize the sample to a fine, uniform powder.

-

Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.[5]

-

-

Liquid/Semi-solid Samples (e.g., juices, baby food, sauces):

-

Accurately weigh or pipette 5 g of the sample directly into a 20 mL headspace vial.[2]

-

-

For all samples:

-

Add a precise volume of the internal standard solution to each vial.

-

Add approximately 5 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the matrix and promotes the partitioning of volatile analytes into the headspace.[5]

-

Immediately seal the vial tightly with the cap and septum.

-

4. HS-SPME Procedure

-

Place the sealed vials into the autosampler tray of the HS-SPME system.

-

Incubation/Equilibration: Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the analytes to partition into the headspace.[4]

-

Extraction: Expose the SPME fiber to the vial's headspace for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.[12]

5. GC-MS Analysis

-

Desorption: After extraction, the SPME fiber is automatically transferred to the hot GC injector port (e.g., 250-280°C) for thermal desorption of the analytes.[4]

-

Chromatographic and Mass Spectrometric Conditions: The following are typical starting conditions and should be optimized for the specific instrument and analyte.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or similar mid-polarity column.[4] |

| Carrier Gas | Helium, constant flow (e.g., 1.4 mL/min).[13] |

| Oven Program | 35°C (hold 3 min), ramp to 75°C at 8°C/min, then ramp to 200°C at 25°C/min (hold 1 min).[4] |

| Injection Mode | Splitless or Split (e.g., 10:1).[13] |

| Injector Temperature | 280°C.[4] |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. |

| Quantifier/Qualifier Ions | To be determined by analyzing a pure standard of this compound. |

| Transfer Line Temperature | 280°C.[4] |

| Ion Source Temperature | 230-325°C.[4] |

6. Data Analysis and Quantification

-